2-(2-Nitro-1h-imidazol-1-yl)ethanamine hydrochloride
Description
Properties
IUPAC Name |
2-(2-nitroimidazol-1-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2.ClH/c6-1-3-8-4-2-7-5(8)9(10)11;/h2,4H,1,3,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLRFFXZTJXMPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-Nitro-1H-imidazol-1-yl)ethanamine hydrochloride typically involves the nitration of imidazole derivatives followed by amination. One common method involves the reaction of 2-nitroimidazole with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial production methods may involve large-scale nitration and amination processes, with careful control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-(2-Nitro-1H-imidazol-1-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents employed .
Scientific Research Applications
Cancer Imaging and Radiotherapy
2-(2-Nitro-1H-imidazol-1-yl)ethanamine hydrochloride has been extensively studied for its potential in cancer imaging and treatment. Its ability to selectively accumulate in hypoxic tumor cells makes it a candidate for radiolabeled imaging agents.
Case Study: Radiolabeled Derivatives
A study explored the synthesis of fluorine-18 labeled derivatives of nitroimidazoles for positron emission tomography (PET). These compounds demonstrated potential as PET radioligands for imaging tumor hypoxia, which is crucial for assessing tumor viability and treatment efficacy . The nitro group in these compounds undergoes enzymatic reduction in low oxygen environments, leading to the formation of reactive species that can be trapped within hypoxic cells.
| Compound | Purpose | Findings |
|---|---|---|
| [^18F]FAZA | PET Imaging | Effective in visualizing hypoxic tumors. |
| [^18F]FETNIM | Tumor Targeting | High selectivity for hypoxic regions. |
Antimicrobial Activity
Nitroimidazole compounds, including this compound, are known for their antimicrobial properties. They have been utilized against various pathogens, particularly anaerobic bacteria and protozoa.
Case Study: Antimicrobial Efficacy
Research indicates that nitroimidazoles exhibit significant activity against Helicobacter pylori, a common gastric pathogen. The mechanism involves the reduction of the nitro group under anaerobic conditions, leading to the generation of cytotoxic radicals that damage bacterial DNA .
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate in the synthesis of various bioactive compounds. Its unique structure allows for modifications that can lead to new therapeutic agents.
Case Study: Synthesis of Novel Compounds
A synthetic route was developed to create derivatives with enhanced biological activity by modifying the imidazole ring or substituents on the ethanamine chain. This approach has led to the discovery of several new compounds with promising pharmacological profiles .
| Compound Type | Modification | Result |
|---|---|---|
| Amides | Ring substitution | Increased potency against cancer cells. |
| Esters | Alkyl chain extension | Improved solubility and bioavailability. |
Mechanism of Action
The mechanism of action of 2-(2-Nitro-1H-imidazol-1-yl)ethanamine hydrochloride involves its interaction with cellular components. The nitro group can undergo reduction within the cell, leading to the formation of reactive intermediates that can damage cellular structures and inhibit essential biological processes. This
Biological Activity
2-(2-Nitro-1H-imidazol-1-yl)ethanamine hydrochloride is a nitroimidazole derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry and cancer therapy. This compound exhibits properties that make it suitable for applications in drug development, especially in targeting hypoxic tumors and various bacterial infections.
The compound features a nitro group that can undergo reduction to form reactive intermediates within biological systems. This reduction typically occurs in hypoxic conditions, leading to the generation of species that can interact with cellular macromolecules such as DNA, RNA, and proteins, ultimately inhibiting cellular growth and proliferation .
Mechanism of Action:
- Reduction : The nitro group is reduced to an amino group in hypoxic environments, leading to the formation of reactive intermediates.
- DNA Interaction : These intermediates can bind to DNA, causing strand breaks and inhibiting replication .
- Antimicrobial Activity : The compound exhibits antibacterial properties against various pathogens, making it a candidate for treating infections .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antibacterial Activity
Research indicates that this compound demonstrates significant antibacterial effects. It has been evaluated against several bacterial strains, with findings suggesting effective inhibition at low concentrations. For example, derivatives of nitroimidazole compounds have shown IC50 values ranging from 0.12 to 2.78 µM against various pathogens .
Anticancer Properties
The compound is particularly noted for its potential as a radiosensitizer in cancer therapy. Nitroimidazoles like this one enhance the efficacy of radiotherapy by selectively targeting hypoxic tumor cells. Studies have shown that compounds with similar structures exhibit increased uptake in hypoxic conditions, thereby improving therapeutic outcomes .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
-
Hypoxia Selectivity : In biodistribution studies involving murine models, this compound demonstrated selective uptake in hypoxic tumors compared to aerobic tissues, indicating its potential for targeted cancer therapy .
Compound Tumor Uptake (%ID/g) at 60 min Tumor/Blood Ratio Complex 2 2.97 1.08 Complex 3 2.56 1.17 - Antiproliferative Effects : A study evaluating various nitroimidazole derivatives found that some exhibited IC50 values comparable to established anticancer drugs like doxorubicin, highlighting their potential as effective treatments against cancer cell lines such as MCF-7 and A549 .
- In Vivo Efficacy : In vivo assessments showed promising results for the compound's efficacy in reducing tumor size in animal models when used in conjunction with radiotherapy, emphasizing its role as a radiosensitizer .
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- Contains a nitro (-NO₂) substituent at the 2-position of the imidazole ring, enhancing electrophilicity and redox activity .
- The ethanamine chain facilitates conjugation with imaging agents or biomolecules .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Comparative Analysis of Imidazole Derivatives
Key Differences and Implications
A. Nitro Group vs. Alkyl/Thioether Substituents
- Nitroimidazole Derivatives (e.g., target compound): Redox Activity: The -NO₂ group enables electron-deficient behavior, critical for binding to hypoxic cellular components . Applications: Primarily used in radiopharmaceuticals and hypoxia imaging .
Alkyl/Thioether Analogues :
B. Salt Forms and Stability
- Hydrochloride vs. Dihydrochloride Salts :
Target Compound in Hypoxia Imaging
- Synthesis Pathway : Reacts with mesylating agents to form precursors for 18F-labeled tracers, enabling PET imaging of hypoxic tumors .
- In Vivo Efficacy: Demonstrated 3.5-fold higher uptake in hypoxic vs. normoxic tissues in murine models .
Antimicrobial Analogues
- Thioether Derivatives (e.g., 1185438-89-4): Showed MIC values of ≤2 µg/mL against Staphylococcus aureus and Candida albicans .
Q & A
Q. Methodological Answer :
- Storage : Inert atmosphere (argon/nitrogen) at room temperature to prevent degradation .
- Light Sensitivity : Protect from direct sunlight; use amber glassware .
- Incompatible Materials : Avoid strong oxidizers (e.g., peroxides), which may trigger hazardous reactions (e.g., HCl gas release) .
Advanced: What toxicological assessments are essential for safe handling?
Q. Methodological Answer :
- Acute Toxicity : Conduct OECD Guideline 423 studies for oral/dermal toxicity. Reference GHS classifications (e.g., H302, H315 for harmful if swallowed/skin irritation) .
- First Aid : Immediate rinsing for eye/skin exposure (15+ minutes) and medical consultation for ingestion .
| Hazard | GHS Code | Precautionary Measures |
|---|---|---|
| Skin Irritation (H315) | Category 2 | Wear nitrile gloves/lab coat |
| Eye Damage (H319) | Category 1 | Use safety goggles |
Advanced: How is this compound utilized in PET radioligand development?
Methodological Answer :
As a nitroimidazole derivative, it serves as a hypoxia-targeting agent. Key steps:
- Radiolabeling : Incorporate F via nucleophilic substitution or prosthetic group conjugation.
- Biodistribution Studies : Assess tumor uptake in murine models using microPET imaging .
Basic: Which analytical methods ensure post-synthetic purity and identity?
Q. Methodological Answer :
- H NMR : Peaks at δ 7.57 (s, 1H, imidazole) and 3.56–3.62 ppm (t, 2H, ethanamine) confirm structure .
- HPLC : Use C18 column (ACN/water gradient) to quantify purity (>98%).
- Mass Spectrometry : ESI-MS for molecular ion confirmation (MW 156.14 g/mol) .
Advanced: What functionalization strategies target the nitro or amine groups?
Q. Methodological Answer :
- Nitro Group Reduction : Catalytic hydrogenation (Pd/C, H) converts nitro to amine for conjugation.
- Amine Acylation : React with activated esters (e.g., NHS esters) under pH 8–9 (borate buffer) to form amides.
Basic: How to determine partition coefficients (log P) for solubility profiling?
Q. Methodological Answer :
- Shake-Flask Method : Mix compound in octanol/water (1:1), stir for 24 hours, and quantify phases via UV-Vis (λ = 254 nm).
- Predicted Data : Log Pow ≈ 1.52 (estimated via ChemAxon) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
